Cas no 124815-92-5 (Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI))

Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI) structure
124815-92-5 structure
Product Name:Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI)
Número CAS:124815-92-5
MF:C26H40O8
Megavatios:480.591009140015
CID:187370
Update Time:2024-03-01

Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-,acetate, (1R,4aR,5S,6R,8S,8aR)- (9CI)
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol,8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octa
    • (-)-Clerodinin D
    • 15a-Ethoxy-14-hydroclerodin
    • Caryoptinol,3-deoxy-15-ethoxy-14,15-dihydro-, (15a)-
    • Clerodinin D
    • Furo[2,3-b]furan, caryoptinol deriv.
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-(5-ethoxyhexahydrofuro[2,3-b]furan-2-yl)octahydro-5,6-dimethyl-,acetate, [1R-[1a,4ab,5b(2S*,3aS*,5S*,6aR*),6a,8a,8aa]]-
    • Spiro[naphthalene-1(8aH),2'-oxirane]-8a-methanol, 8-(acetyloxy)-5-[(2S,3aS,5S,6aR)-5-ethoxyhexahydrofuro[2,3-b]furan-2-yl]octahydro-5,6-dimethyl-, 8a-acetate, (1R,4aR,5S,6R,8S,8aR)-
    • Renchi: 1S/C26H40O8/c1-6-29-22-12-18-11-20(33-23(18)34-22)24(5)15(2)10-21(32-17(4)28)26(14-30-16(3)27)19(24)8-7-9-25(26)13-31-25/h15,18-23H,6-14H2,1-5H3
    • Clave inchi: NNGXCYCJTUSCQE-UHFFFAOYSA-N
    • Sonrisas: CCOC1OC2C(CC(C3(C4CCCC5(C4(COC(=O)C)C(OC(=O)C)CC3C)OC5)C)O2)C1

Atributos calculados

  • Calidad precisa: 272.08309
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 34
  • Xlogp3: 3.858

Propiedades experimentales

  • Denso: 1.21±0.1 g/cm3(Predicted)
  • Punto de ebullición: 542.1±50.0 °C(Predicted)
  • PSA: 52.54
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote